Cas no 25115-69-9 (2,6-Piperidinedione, 3-ethyl-)
2,6-Piperidinedione, 3-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Piperidinedione, 3-ethyl-
- ethylglutarimide
- NSC612082
- 3-Ethylglutazine
- AKOS013478528
- Glutarimide, 2-ethyl-
- 3-Ethyl-2,6-piperidinedione #
- NSC-612082
- 2,6-Piperidinedione,3-ethyl-
- SCHEMBL396387
- 25115-69-9
- SZQUNAOZNFKTHM-UHFFFAOYSA-N
-
- Inchi: 1S/C7H11NO2/c1-2-5-3-4-6(9)8-7(5)10/h5H,2-4H2,1H3,(H,8,9,10)
- InChI Key: SZQUNAOZNFKTHM-UHFFFAOYSA-N
- SMILES: O=C1C(CC)CCC(N1)=O
Computed Properties
- Exact Mass: 141.07903
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- PSA: 46.17
2,6-Piperidinedione, 3-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CDNL-50mg |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 50mg |
$255.00 | 2024-05-20 | |
| 1PlusChem | 1P00CDNL-100mg |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 100mg |
$350.00 | 2024-05-20 | |
| 1PlusChem | 1P00CDNL-250mg |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 250mg |
$491.00 | 2024-05-20 | |
| 1PlusChem | 1P00CDNL-500mg |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 500mg |
$737.00 | 2024-05-20 | |
| 1PlusChem | 1P00CDNL-1g |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 1g |
$926.00 | 2024-05-20 | |
| 1PlusChem | 1P00CDNL-2.5g |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 2.5g |
$1756.00 | 2024-05-20 | |
| 1PlusChem | 1P00CDNL-5g |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 5g |
$2569.00 | 2024-05-20 | |
| 1PlusChem | 1P00CDNL-10g |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 10g |
$3779.00 | 2024-05-20 | |
| Aaron | AR00CDVX-50mg |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 50mg |
$248.00 | 2025-02-14 | |
| Aaron | AR00CDVX-100mg |
2,6-Piperidinedione, 3-ethyl- |
25115-69-9 | 95% | 100mg |
$357.00 | 2025-02-14 |
2,6-Piperidinedione, 3-ethyl- Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2,6-Piperidinedione, 3-ethyl-
Comprehensive Overview of 2,6-Piperidinedione, 3-ethyl- (CAS No. 25115-69-9): Properties, Applications, and Research Insights
2,6-Piperidinedione, 3-ethyl- (CAS No. 25115-69-9) is a heterocyclic organic compound with a molecular formula of C7H11NO2. This compound belongs to the piperidinedione family, characterized by a six-membered ring containing two ketone functional groups. The presence of an ethyl substituent at the 3-position distinguishes it from other derivatives, influencing its physicochemical properties and potential applications. Researchers and industries are increasingly interested in this compound due to its structural versatility and relevance in pharmaceutical intermediates and material science.
One of the most searched questions about 2,6-Piperidinedione, 3-ethyl- revolves around its synthesis methods. The compound is typically synthesized via cyclization reactions of ethyl-substituted precursors or through modifications of existing piperidinedione frameworks. Advanced techniques like catalytic hydrogenation and microwave-assisted synthesis have been explored to improve yield and purity. These methods align with the growing demand for green chemistry and sustainable production processes, a hot topic in modern chemical research.
The physicochemical properties of 2,6-Piperidinedione, 3-ethyl- include a melting point range of 120–125°C and moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its stability under ambient conditions makes it suitable for storage and handling in laboratory settings. Spectroscopic data (e.g., NMR and IR spectra) are often cited in analytical studies, addressing another common query among researchers seeking to identify or characterize this compound.
In the context of applications, 2,6-Piperidinedione, 3-ethyl- serves as a key intermediate in the development of bioactive molecules. Its scaffold is found in compounds with potential neurological activity, attracting attention in drug discovery programs. Additionally, its role in polymer chemistry—particularly in the design of degradable materials—has been explored, resonating with the global push toward eco-friendly alternatives. These aspects make it a recurring subject in patents and academic publications.
Recent trends in AI-driven drug discovery have further highlighted the importance of 2,6-Piperidinedione derivatives. Computational models predict their interactions with biological targets, accelerating the identification of novel therapeutics. This aligns with frequent searches for "machine learning in chemistry" and "in silico screening," demonstrating the compound's relevance in cutting-edge research.
From a safety perspective, 2,6-Piperidinedione, 3-ethyl- requires standard laboratory precautions, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under major regulatory frameworks, its handling guidelines are often queried by professionals, emphasizing the need for clear documentation.
In summary, 2,6-Piperidinedione, 3-ethyl- (CAS No. 25115-69-9) is a compound of significant scientific interest due to its structural features and diverse applications. Its integration into pharmaceutical research, sustainable materials, and computational chemistry underscores its multidisciplinary appeal. As innovation continues, this compound is poised to remain a focal point in both academic and industrial settings.
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